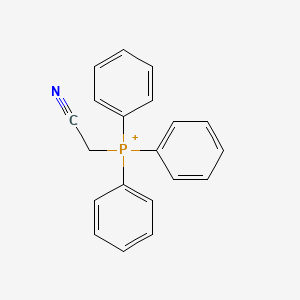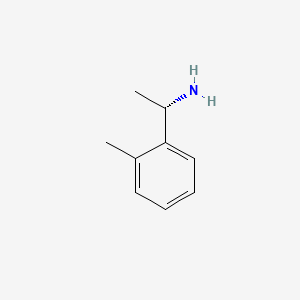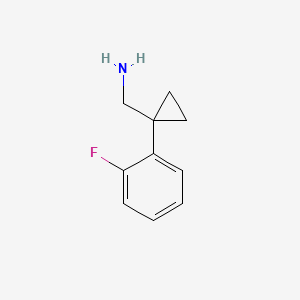
1-(2-Fluorophenyl)cyclopropanemethanamine
Übersicht
Beschreibung
1-(2-Fluorophenyl)cyclopropanemethanamine is a chemical compound used for industrial and scientific research . It is also known by other names such as [1-(2-fluorophenyl)cyclopropyl]methanamine .
Molecular Structure Analysis
The molecular formula of 1-(2-Fluorophenyl)cyclopropanemethanamine is C10H12FN . The compound has a molecular weight of 165.21 . The structure includes a cyclopropane ring attached to a methanamine group and a 2-fluorophenyl group .Physical And Chemical Properties Analysis
1-(2-Fluorophenyl)cyclopropanemethanamine is a solid substance . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Antitumor Potential
Research into compounds structurally related to 1-(2-Fluorophenyl)cyclopropanemethanamine reveals promising antitumor activity. For instance, the study of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na) demonstrated potent antitumor effects in preclinical models. This compound, a derivative with increased hydrophilicity for better clinical administration, showed rapid conversion to its active form post-administration and exhibited significant antitumor activity in a SKOV-3 xenograft nude mice model. It also influenced tumor-related enzymes without significantly affecting normal biological functions, indicating its potential as a clinical candidate for cancer treatment (Li-Chen Chou et al., 2010).
Anti-inflammatory Activity
Compounds with structural similarities to 1-(2-Fluorophenyl)cyclopropanemethanamine have been explored for their anti-inflammatory properties. A series of 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols, for example, showed potent topical anti-inflammatory activity in murine models of skin inflammation. These effects were attributed to the inhibition of cytochrome P450, leading to reduced levels of pro-inflammatory agents in the skin. This suggests potential therapeutic applications for inflammatory skin conditions (S. Wright et al., 1992).
Neuroprotective and Cognitive Effects
Research on sigma receptor ligands closely related to 1-(2-Fluorophenyl)cyclopropanemethanamine indicates potential neuroprotective and cognitive benefits. For example, NE-100, a selective sigma receptor ligand, was found to ameliorate cognitive dysfunction induced by phencyclidine in rats. This suggests that sigma receptor modulation, a mechanism potentially shared by analogs of 1-(2-Fluorophenyl)cyclopropanemethanamine, could offer therapeutic strategies for cognitive disorders or conditions involving sigma receptors (S. Ogawa et al., 1994).
Gastrointestinal Applications
A study on TAK-438, a compound related to 1-(2-Fluorophenyl)cyclopropanemethanamine, showed potent and long-lasting inhibition of gastric acid secretion, surpassing that of traditional proton pump inhibitors (PPIs). This suggests that analogs of 1-(2-Fluorophenyl)cyclopropanemethanamine could potentially offer new treatment avenues for acid-related gastrointestinal diseases, addressing limitations of current PPI treatments (Yasunobu Hori et al., 2011).
Safety and Hazards
The safety data sheet for 1-(2-Fluorophenyl)cyclopropanemethanamine indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
[1-(2-fluorophenyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLHMJLSKPXLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801273329 | |
| Record name | 1-(2-Fluorophenyl)cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801273329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)cyclopropanemethanamine | |
CAS RN |
886365-63-5 | |
| Record name | 1-(2-Fluorophenyl)cyclopropanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluorophenyl)cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801273329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(2-fluorophenyl)cyclopropyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




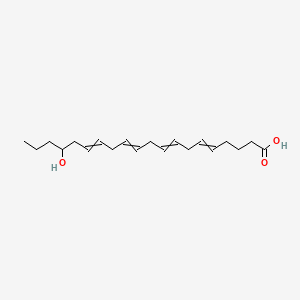
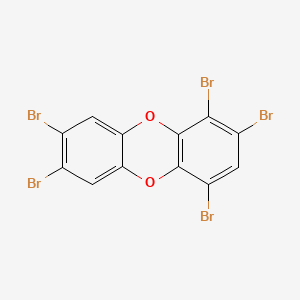
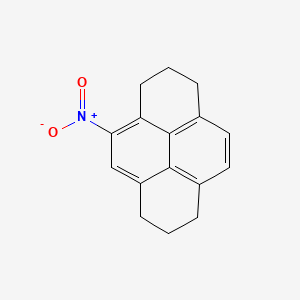



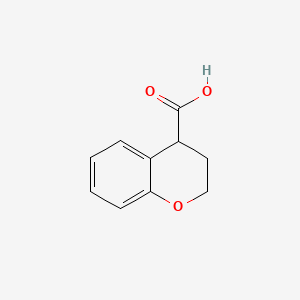
![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)

![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)
